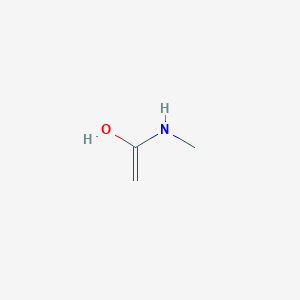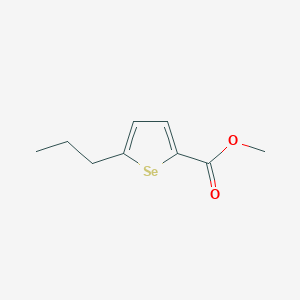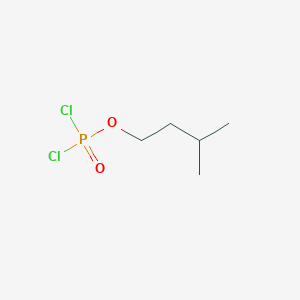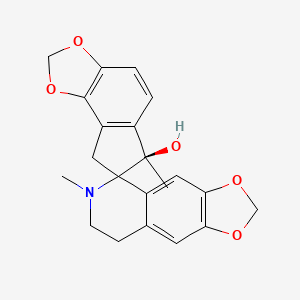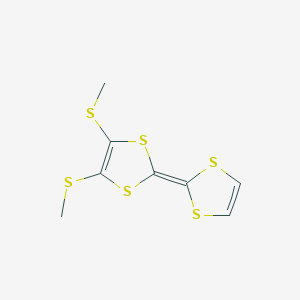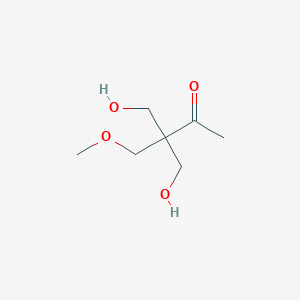
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is an organic compound with a unique structure that includes two hydroxymethyl groups and a methoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one typically involves the reaction of formaldehyde with methylene compounds. One common method is the condensation of formaldehyde with pentane-2,4-dione, which results in the formation of 3,3-bis(hydroxymethyl)pentane-2,4-dione . This intermediate can then be further modified to introduce the methoxy group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar condensation techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of hyperbranched polyether polyols, which have applications in coatings, adhesives, and biomedical materials.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as enhanced biocompatibility and mechanical strength.
Biomedicine: Research has explored its potential use in drug delivery systems and as a building block for biocompatible polymers.
Mechanism of Action
The mechanism of action of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one in polymerization involves the ring-opening polymerization of the oxetane ring, leading to the formation of hyperbranched polyethers . This process is typically initiated by cationic or anionic catalysts, which facilitate the opening of the oxetane ring and subsequent polymerization.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: Similar in structure but lacks the methoxy group.
3-Ethyl-3-hydroxymethyloxetane: Another related compound used in the synthesis of polyethers with different properties.
Uniqueness
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is unique due to the presence of both hydroxymethyl and methoxy groups, which provide additional functionalization options and enhance its reactivity in various chemical reactions. This makes it a versatile compound for use in advanced materials and polymer synthesis.
Properties
CAS No. |
113234-97-2 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,3-bis(hydroxymethyl)-4-methoxybutan-2-one |
InChI |
InChI=1S/C7H14O4/c1-6(10)7(3-8,4-9)5-11-2/h8-9H,3-5H2,1-2H3 |
InChI Key |
WERWGYYFKPYXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CO)(CO)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


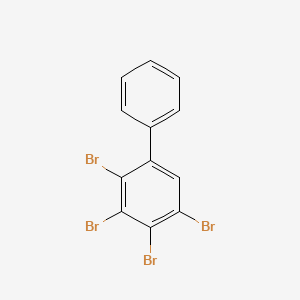
![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
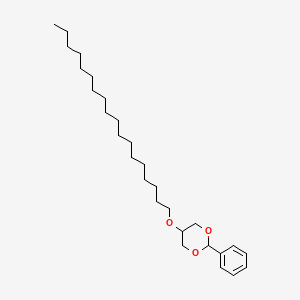

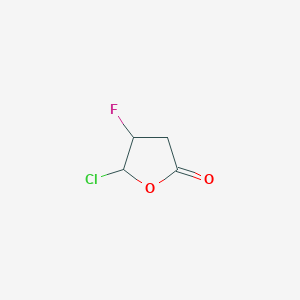
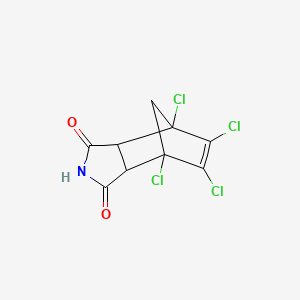
silane](/img/structure/B14296575.png)
